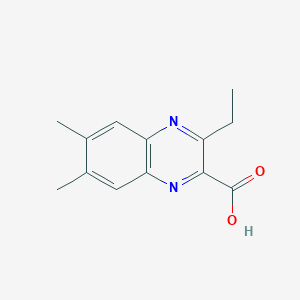

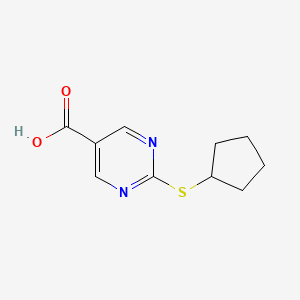

![molecular formula C10H9ClN2S2 B1414670 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019391-52-6](/img/structure/B1414670.png)

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline

Descripción general

Descripción

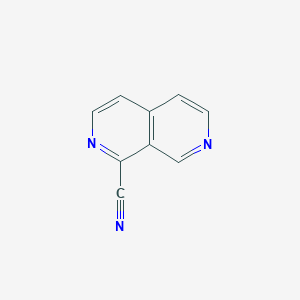

“3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline” is a chemical compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen at position-1 and -3, respectively . Thiazoles are important heterocyclics exhibiting various biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions under Hantzsch thiazole synthesis conditions . This is a reaction between a substituted thiourea with α-halo ketones in the presence of a solvent .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using IR, 1H-NMR, 13C-NMR, and mass spectral data . The presence of chlorine in the molecule can be confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reaction of precursors under specific conditions to yield the new compound . For example, the two precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under Hantzsch thiazole synthesis conditions to yield the new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various spectroscopic techniques . For example, the 1H-NMR, 13C-NMR, and IR data can provide information about the structure of the compound .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have shown significant analgesic (pain-relieving) and anti-inflammatory activities . These could potentially be used in the development of new drugs for pain management and inflammation-related conditions .

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This makes them potential candidates for the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties . This suggests potential applications in the treatment of viral infections .

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess water and salt. They are often used to treat conditions like high blood pressure and edema .

Anticonvulsant Activity

Thiazole derivatives have shown anticonvulsant properties . This suggests potential applications in the treatment of conditions like epilepsy .

Neuroprotective Activity

Thiazole derivatives have demonstrated neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential applications in cancer treatment .

Direcciones Futuras

Thiazoles have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antidiabetic, and antioxidant . Therefore, the future directions in the research of “3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline” and similar compounds could involve further exploration of these biological activities and potential therapeutic applications .

Propiedades

IUPAC Name |

3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIOHPWVNABADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1414588.png)

![Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]](/img/structure/B1414592.png)

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)